molecular formula C26H31ClN6O B12380007 Irbesartan-d7 (hydrochloride)

Irbesartan-d7 (hydrochloride)

Cat. No.: B12380007
M. Wt: 486.1 g/mol
InChI Key: FFIVWVZFTZLWBE-DEPOAORMSA-N
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Description

Irbesartan-d7 (hydrochloride) is a deuterated form of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. The deuterated version, Irbesartan-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Irbesartan due to its stable isotope labeling.

Chemical Reactions Analysis

Types of Reactions

Irbesartan-d7 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and intermediates that are crucial for the synthesis and modification of Irbesartan-d7 (hydrochloride) .

Scientific Research Applications

Irbesartan-d7 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new antihypertensive drugs.

    Biological Studies: Understanding the interaction of the drug with biological systems

Mechanism of Action

Irbesartan-d7 (hydrochloride) works by blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure . The compound binds to the AT1 receptor with high affinity, thereby inhibiting the physiological effects of angiotensin II .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Irbesartan-d7 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, Irbesartan has a higher affinity for the AT1 receptor and a longer half-life, making it effective for once-daily dosing .

Properties

Molecular Formula

C26H31ClN6O

Molecular Weight

486.1 g/mol

IUPAC Name

2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride

InChI

InChI=1S/C26H30N6O.ClH/c1-2-3-4-11-23-27-26(16-7-8-17-26)25(33)32(23)18-19-12-14-20(15-13-19)21-9-5-6-10-22(21)24-28-30-31-29-24;/h5-6,9-10,12-15H,2-4,7-8,11,16-18H2,1H3,(H,28,29,30,31);1H/i1D3,2D2,3D2;

InChI Key

FFIVWVZFTZLWBE-DEPOAORMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Canonical SMILES

CCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Origin of Product

United States

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